molecular formula C7H8FN3O B2585609 4,5-Diamino-2-fluorobenzamide CAS No. 2445785-58-8

4,5-Diamino-2-fluorobenzamide

Cat. No. B2585609
CAS RN: 2445785-58-8
M. Wt: 169.159
InChI Key: SYIIBXWIDJXPSP-UHFFFAOYSA-N
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Description

4,5-Diamino-2-fluorobenzamide is a chemical compound with the CAS Number: 2445785-58-8 . It has a molecular weight of 169.16 . It is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is given as this compound . The InChI code for this compound is 1S/C7H8FN3O/c8-4-2-6 (10)5 (9)1-3 (4)7 (11)12/h1-2H,9-10H2, (H2,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Potent Inhibitor of Bacterial Urease

4,5-Diamino-2-fluorobenzamide derivatives, such as flurofamide, have been identified as potent inhibitors of bacterial urease. Flurofamide, in particular, is significantly more effective than acetohydroxamic acid in inhibiting urease activity in P. mirabilis cells, demonstrating potential clinical utility in preventing infection-induced urinary stone formation. This compound is excreted in urine following oral administration in rats and dogs, indicating its potential efficacy in human applications at doses under 1 mg/kg (Millner et al., 1982).

Anticancer Strategies

Though not directly related to this compound, the study of 5-Fluorouracil (5-FU) mechanisms offers insights into the biochemical pathways that could be relevant for derivatives of this compound in cancer treatment. Enhanced understanding of 5-FU's mechanism has led to strategies that increase its anticancer activity, despite drug resistance being a significant challenge. This indicates the importance of exploring the mechanisms and potential anticancer applications of related compounds (Longley et al., 2003).

Inhibition of Ureaplasma Urealyticum Growth

Flurofamide has also been shown to inhibit the growth of Ureaplasma urealyticum significantly. The specificity of flurofamide as a urease inhibitor without affecting the growth of several Mycoplasma species highlights its potential as a targeted chemotherapeutic agent (Kenny, 1983).

Fluorescent Detection of Metal Ions

Compounds structurally related to this compound, such as 2-aminobenzamides, have been used as fluorescent probes for detecting metal ions like Zn2+ and Cd2+. These studies demonstrate the versatility of the benzamide structure in developing sensors for biological and environmental applications (Xu et al., 2014).

Sigma Receptor Ligands for PET Imaging

Fluorinated benzamides, including this compound derivatives, have been evaluated as high-affinity sigma receptor ligands suitable for positron emission tomography (PET) imaging. These compounds exhibit high sigma-1 affinities, indicating their potential use in imaging studies to explore sigma receptor distribution in various diseases (Dence et al., 1997).

Safety and Hazards

The safety information for 4,5-Diamino-2-fluorobenzamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

4,5-diamino-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,9-10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIIBXWIDJXPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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